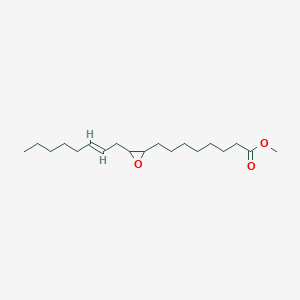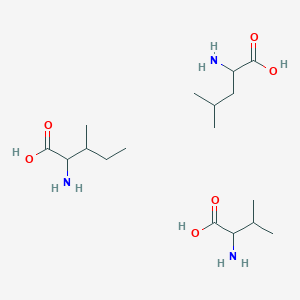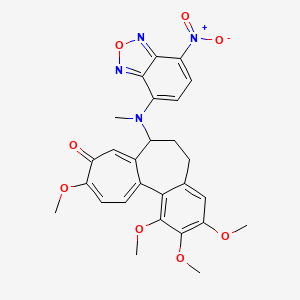![molecular formula C14H22ClNO2 B12295530 [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de [(1S)-1-(4-metilfenil)-1-terc-butoxicarbonil-etil]azanium cloruro implica varios pasos. Un método común incluye la reacción de (S)-1-(4-metilfenil)etilamina con cloroformiato de terc-butilo para formar la amina protegida con terc-butoxicarbonil (Boc). Este intermedio se hace reaccionar entonces con ácido clorhídrico para obtener el producto final . Los métodos de producción industrial normalmente implican rutas sintéticas similares pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
[(1S)-1-(4-metilfenil)-1-terc-butoxicarbonil-etil]azanium cloruro sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma de amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, en las que el ion cloruro es reemplazado por otros nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones en Investigación Científica
[(1S)-1-(4-metilfenil)-1-terc-butoxicarbonil-etil]azanium cloruro tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de diversos derivados.
Biología: El compuesto se estudia por sus efectos sobre la recaptación de serotonina y su posible uso en el tratamiento de trastornos neurológicos.
Medicina: Como ISRS, se investiga su potencial terapéutico en el tratamiento de la depresión y los trastornos de ansiedad.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Aplicaciones Científicas De Investigación
[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on serotonin reuptake and its potential use in treating neurological disorders.
Medicine: As an SSRI, it is researched for its therapeutic potential in treating depression and anxiety disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
El mecanismo de acción de [(1S)-1-(4-metilfenil)-1-terc-butoxicarbonil-etil]azanium cloruro implica la inhibición de la recaptación de serotonina en el cerebro. Al bloquear la recaptación de serotonina, el compuesto aumenta la disponibilidad de este neurotransmisor en la hendidura sináptica, mejorando el estado de ánimo y aliviando los síntomas de la depresión . Los objetivos moleculares incluyen los transportadores de serotonina, y las vías implicadas están relacionadas con la señalización de la serotonina.
Comparación Con Compuestos Similares
[(1S)-1-(4-metilfenil)-1-terc-butoxicarbonil-etil]azanium cloruro es similar a otros ISRS como la fluoxetina, la sertralina y la paroxetina. Es único en su estructura química específica y en la presencia del grupo terc-butoxicarbonil, que puede influir en sus propiedades farmacocinéticas y efectos terapéuticos. Los compuestos similares incluyen:
Fluoxetina: Otro ISRS con una estructura química diferente.
Sertralina: Un ISRS con una fórmula molecular y un peso diferentes.
Paroxetina: Un ISRS con propiedades farmacológicas distintas.
Propiedades
Fórmula molecular |
C14H22ClNO2 |
|---|---|
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
[(2S)-2-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-10-6-8-11(9-7-10)14(5,15)12(16)17-13(2,3)4;/h6-9H,15H2,1-5H3;1H/t14-;/m0./s1 |
Clave InChI |
RSALUYNHPCLROX-UQKRIMTDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@](C)(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)



![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
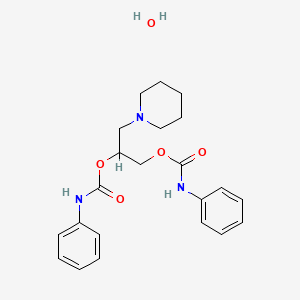
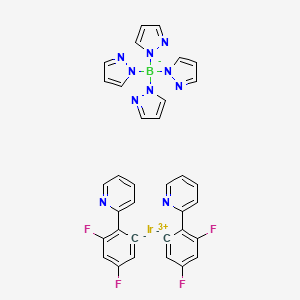
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
